![molecular formula C9H8F3NO2 B13041843 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that belongs to the class of fluorinated benzofurans. The trifluoromethoxy group is a unique substituent that has gained attention due to its significant impact on the chemical and biological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with trifluoromethyl hypofluorite (CF3OF) to introduce the trifluoromethoxy group. This reaction typically proceeds under mild conditions and yields a mixture of cis- and trans-isomers .
Another approach involves the use of propargyl alcohols, which undergo a reaction cascade comprising trans-diboration, regioselective acylation, cyclization, and dehydration to give trisubstituted furylboronic acid pinacol ester derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of metal-free one-flask synthesis. This approach integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one flask to produce multi-substituted furans, including this compound .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF3OF) and silver fluoride (AgF) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted quinones, alcohols, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans: Used in various chemical syntheses.
Uniqueness
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the trifluoromethoxy group and the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2 |
InChI Key |
UVNOQQBTALNRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
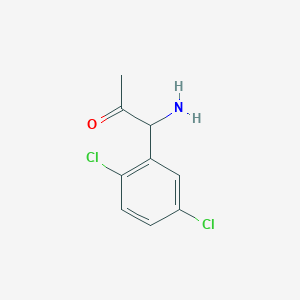
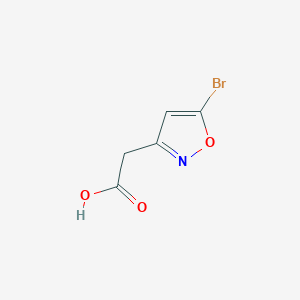
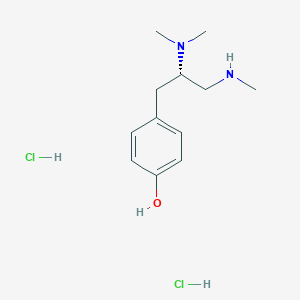
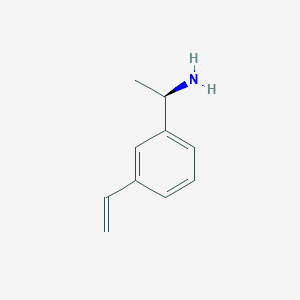
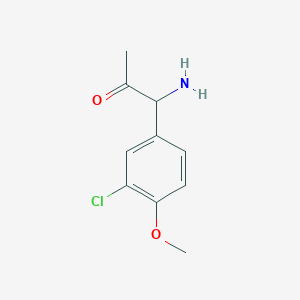
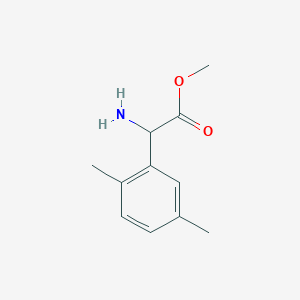
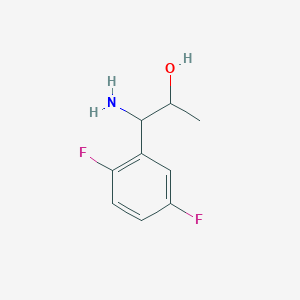

![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
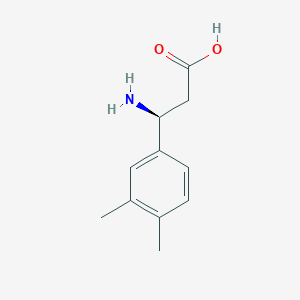
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
